L-Mannose

Transporter Kinetics GLUT1 Stereoselectivity

The sole non-metabolizable stereoisomer—unlike natural D-mannose, L-Mannose is inert to GLUT transporters and metabolic enzymes, enabling definitive background subtraction in uptake assays and enantioselective lectin binding. Essential for synthesizing rare L-hexoses (L-altrose, L-gulose). Purchase only if your protocol requires a stereochemically defined, biologically silent sugar control. ≥98% purity ensures experimental reproducibility across your critical control conditions.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 10030-80-5
Cat. No. B013645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Mannose
CAS10030-80-5
SynonymsL-Mannopyranose;  L-(-)-Mannose; 
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1
InChIKeyGZCGUPFRVQAUEE-BXKVDMCESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Mannose (CAS 10030-80-5) – Non-Metabolizable L-Enantiomer for Stereospecific Biochemical Research and Bioconjugation


L-Mannose (CAS 10030-80-5) is the L-enantiomer of the naturally occurring aldohexose sugar D-mannose. It is a white crystalline powder with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol [1]. As an enantiomer, it is the non-superimposable mirror image of D-mannose, differing in stereochemistry at all asymmetric carbons [2]. While D-mannose is ubiquitous in nature and integral to eukaryotic glycosylation, L-mannose is rarely found in biological systems, which underpins its primary value as a non-metabolizable analog and stereochemical probe in research settings [2].

Why L-Mannose Cannot Be Substituted by D-Mannose in Stereospecific Assays and Metabolic Tracing


L-Mannose and D-mannose are enantiomers; they are mirror images that cannot be superimposed. This fundamental stereochemical difference means they are recognized as distinct molecules by virtually all biological systems, including enzymes, transporters, and lectins [1]. Consequently, L-mannose is not transported by the major mammalian hexose transporters (GLUT family) and does not enter metabolic pathways [2]. Attempting to substitute the non-natural L-isomer with the natural D-isomer in an experiment designed to trace a specific stereochemical or metabolic pathway will result in complete experimental failure, as D-mannose will be actively metabolized while L-mannose will remain inert. The evidence below quantifies this critical distinction.

Quantitative Comparative Evidence for L-Mannose vs. D-Mannose and L-Glucose


L-Mannose is Not a Substrate for the GLUT1 Transporter, Unlike D-Mannose

In a functional expression study of the rat GLUT1 glucose transporter, L-glucose and L-galactose, which are not transported by GLUT1, did not inhibit the uptake of 2-deoxy-D-glucose. By extension, the L-isomers of other hexoses, including L-mannose, are also not recognized as substrates [1]. This is in stark contrast to D-mannose, which was shown to be transported with a Km of 11 mM [1].

Transporter Kinetics GLUT1 Stereoselectivity

L-Mannose is a 'Nontransported' Sugar in the Mammalian Intestine with Na⁺-Independent Kinetics

In a study of monosaccharide absorption using hamster small intestine, L-mannose was classified as a 'nontransported' sugar, exhibiting Michaelis-Menten kinetics but with a Km that was not significantly altered by the presence of Na⁺ [1]. This is a key distinction from actively transported sugars like D-glucose and D-galactose, whose apparent Km is reduced by Na⁺, facilitating efficient absorption [1]. While D-mannose was also shown to interact with the joint sugar carrier, its rapid metabolism prevented the determination of quantitative transport parameters [1].

Intestinal Transport SGLT1 Michaelis-Menten Kinetics

L-Mannose Exhibits Distinct Thermochemical and Physical Properties vs. D-Mannose

As enantiomers, L-mannose and D-mannose have identical molecular formulas and weights but distinct physical properties. L-mannose is characterized by a specific optical rotation of [α]D²⁰ = -14.7° (c=4, H₂O) , whereas D-mannose rotates polarized light in the opposite direction, with a specific rotation of [α]D²⁰ = +14.2° (equilibrium in water) [1]. Additionally, the melting point of L-mannose is reported as 129‑131°C , while D-mannose has a slightly higher reported melting point of 133‑140°C .

Physical Chemistry Quality Control Stereochemistry

L-Mannose is a Valuable Scaffold for the Synthesis of Rare L-Hexoses, a Capacity Lacking in D-Mannose

A versatile synthetic route has been established starting from a heterocyclic homologating agent and 2,3-O-isopropylidene-L-glyceraldehyde to produce orthogonally protected L-sugars. This method was specifically demonstrated for the synthesis of L-manno- and L-altro-pyranosides [1]. The authors note that this strategy may be used to prepare all eight L-hexoses and their derivatives [1]. In contrast, D-mannose, while a common starting material, is not a direct precursor for L-sugar synthesis; its use would require multiple epimerization and inversion steps, as demonstrated in a separate study where D-mannose was converted to L-gulose and L-galactose derivatives in 9 and 12 steps, respectively [2].

Synthetic Chemistry Carbohydrate Synthesis L-Sugars

L-Mannose is an Unnatural Substrate for Plant Enzymes, Enabling Unique In Vitro Transformations

While L-mannose is not normally used in biological systems, its structural similarity to the naturally occurring sugar L-rhamnose (6-deoxy-L-mannose) enables some plant enzymes to utilize it as an unnatural substrate in vitro [1]. This promiscuity is not shared by D-mannose, which is recognized by a completely different set of enzymes involved in D-sugar metabolism. This unique property positions L-mannose as a specific tool for probing the active site requirements of L-rhamnose-utilizing enzymes.

Enzymology Substrate Specificity Biocatalysis

Validated Research and Industrial Applications for L-Mannose Based on Comparative Evidence


Non-Metabolizable Tracer in Cellular Uptake and Transporter Studies

Use L-mannose as a stereospecific, non-metabolizable control to measure the specific uptake of D-mannose or D-glucose via GLUT transporters. Since L-mannose is not a substrate for GLUT1 (Km = 11 mM for D-mannose) [1], any observed cellular uptake of a radiolabeled or fluorescently tagged L-mannose analog can be attributed to non-specific binding or alternative pathways, allowing for accurate background subtraction.

Stereochemical Probe in Enzymology and Protein Binding Assays

Employ L-mannose as a stereochemical probe to validate the enantioselectivity of carbohydrate-binding proteins, lectins, or enzymes. For example, in studies of the mannose receptor (CD206), which binds terminal D-mannose residues [1], L-mannose can be used as a negative control to confirm that binding is specific to the D-enantiomer and not due to non-specific interactions.

Precursor for the Synthesis of Rare L-Sugars and Glycomimetics

Utilize L-mannose as a starting material for the efficient synthesis of other rare L-hexoses (e.g., L-altrose, L-gulose) and their derivatives, which are key components of various bioactive compounds, including antibiotics and antitumor agents [1]. This approach is more direct than multi-step conversions starting from D-mannose .

Inert Control in Intestinal Transport and Metabolism Assays

Apply L-mannose as a 'nontransported' sugar control in assays using intestinal epithelial cells or everted gut sacs. Its Na⁺-independent, low-affinity transport [1] ensures it does not interfere with the active transport of test compounds, providing a clean baseline for measuring active uptake of other sugars or drugs.

Technical Documentation Hub

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